Verrucoside

Description

Contextual Significance of Marine Natural Products in Chemical Biology

The marine environment, with its immense biodiversity, represents a vast and largely untapped resource for the discovery of novel chemical entities. ingentaconnect.comnih.gov Marine organisms, having evolved in unique and competitive ecosystems, produce a wide array of secondary metabolites with complex and diverse chemical structures, many of which are unparalleled in terrestrial sources. ingentaconnect.comacs.org This chemical diversity is a significant driver for natural product drug discovery, as it offers the potential for new mechanisms of action against various human diseases. nih.govacs.org

Historically, marine natural products (MNPs) have provided the basis for several clinically approved drugs. Notable examples include Cytarabine (Ara-C), an anticancer drug, and Vidarabine (Ara-A), an antiviral agent, both of which were developed from nucleosides originally isolated from the Caribbean sponge Tethya crypta. acs.orgnih.gov Another prominent marine-derived therapeutic is Ziconotide, a potent analgesic for severe chronic pain, which is the synthetic equivalent of a peptide found in the venom of a marine cone snail. acs.org The continued exploration of MNPs is a critical endeavor in chemical biology, promising to deliver new lead compounds for the treatment of cancer, infectious diseases, and other conditions. ingentaconnect.comdntb.gov.ua

Overview of Steroidal Glycosides in Natural Product Chemistry

Steroidal glycosides are a widespread class of naturally occurring compounds composed of a steroid aglycone (a non-sugar, steroidal core) chemically linked to one or more sugar units. spectrabase.com While long known from terrestrial plants, a significant number of these compounds have been discovered in marine invertebrates, particularly in sponges and starfish. The structural architecture of these molecules is highly varied, stemming from extensive oxidative transformations of the steroidal aglycone and the diverse nature of the attached monosaccharide residues.

This structural complexity gives rise to a broad spectrum of biological activities. Many marine-derived steroidal glycosides are membranolytic and exhibit potent cytotoxic, antimicrobial, and anti-inflammatory properties, which are thought to be part of the producing organism's chemical defense mechanisms. spectrabase.com Their ability to interact with and disrupt cellular membranes makes them a subject of significant interest in the search for new therapeutic agents.

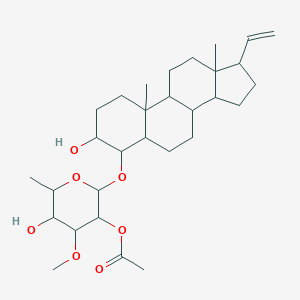

Introduction to Verrucoside as a Pregnane (B1235032) Glycoside

Among the diverse steroidal glycosides is this compound, a member of the pregnane class of C21 steroids. Pregnane glycosides are defined by a characteristic steroid skeleton to which a glycosidic (sugar) chain is attached. This compound was originally isolated and identified from the marine gorgonian coral, also known as a sea fan, Eunicella verrucosa. nih.govacs.orgdntb.gov.ua

The structure of this compound features a Δ20 pregnane skeleton as its aglycone, with a 6-deoxy hexose (B10828440) derivative forming the sugar component. nih.gov Initial and subsequent studies have consistently identified this compound as a cytotoxic compound, highlighting its potential for further investigation in anticancer research.

Research Objectives and Scope of Academic Inquiry

The primary objective of this article is to present a focused and scientifically rigorous review of the chemical compound this compound. The scope of this inquiry is strictly confined to the academic understanding of its discovery, chemical nature, and biological function as reported in peer-reviewed literature. The following sections will adhere to a systematic presentation of these topics, without extending into areas outside of this defined scientific framework.

Data Tables

Table 1: Chemical Profile of this compound

| Property | Details |

| Compound Name | This compound |

| Compound Class | Steroidal Glycoside, Pregnane Glycoside |

| Natural Source | Gorgonian Coral (Eunicella verrucosa) nih.govacs.orgdntb.gov.ua |

| Core Aglycone | Δ20 Pregnane Skeleton nih.gov |

| Glycosidic Moiety | 6-deoxy hexose derivative nih.gov |

| Reported Bioactivity | Cytotoxic |

Propriétés

Numéro CAS |

141544-59-4 |

|---|---|

Formule moléculaire |

C30H48O7 |

Poids moléculaire |

520.7 g/mol |

Nom IUPAC |

[2-[(17-ethenyl-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl)oxy]-5-hydroxy-4-methoxy-6-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C30H48O7/c1-7-18-8-10-20-19-9-11-22-25(23(32)13-15-30(22,5)21(19)12-14-29(18,20)4)37-28-27(36-17(3)31)26(34-6)24(33)16(2)35-28/h7,16,18-28,32-33H,1,8-15H2,2-6H3 |

Clé InChI |

GKECJXKITDFENW-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C3CCC4C5CCC(C5(CCC4C3(CCC2O)C)C)C=C)OC(=O)C)OC)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C3CCC4C5CCC(C5(CCC4C3(CCC2O)C)C)C=C)OC(=O)C)OC)O |

Synonymes |

4-O-(2-O-acetyldigitalopyranosyl)-5-pregn-20-en-3-ol verrucoside |

Origine du produit |

United States |

Discovery and Natural Occurrence of Verrucoside

Historical Context of Verrucoside Isolation

The discovery of this compound, a cytotoxic pregnane (B1235032) glycoside, dates back to 1991. acs.org It was first isolated and its structure elucidated by Kashman and a team of researchers. acs.org Their findings were published in the Journal of Natural Products, marking a significant contribution to the field of marine natural products chemistry. acs.org The isolation of this compound was part of a broader scientific interest in the chemical constituents of marine invertebrates, which are known to be a rich source of novel bioactive compounds. longdom.org Gorgonian corals, in particular, had been a focus of research due to their production of a diverse array of secondary metabolites with interesting biological activities. nih.govresearchgate.net

Identification of Eunicella verrucosa as the Primary Biotic Source

This compound is a natural product of the gorgonian coral Eunicella verrucosa, also known as the pink sea fan, broad sea fan, or warty gorgonian. acs.orgwikipedia.org This species of soft coral belongs to the family Gorgoniidae and is characterized by its densely branching, fan-like structure that is typically oriented in a single plane perpendicular to the direction of water flow. wikipedia.org The branches of E. verrucosa are covered with wart-like growths from which the polyps protrude, and its color can range from white to pink or red. wikipedia.org

Eunicella verrucosa is native to the northeastern Atlantic Ocean and the western Mediterranean Sea. wikipedia.org Its geographical range extends from the southwestern coasts of Great Britain and Ireland south to France, Spain, Italy, and the coasts of North Africa, including Algeria, Morocco, Western Sahara, and Mauritania. wikipedia.org This species is typically found on hard substrates such as rock, timber, metal, or concrete at depths ranging from 4 to 50 meters. wikipedia.org In the Mediterranean Sea, it can be found at greater depths, from 20 to 200 meters. mdpi.commdpi.com

Chemodiversity of Eunicella Genus and Related Marine Organisms

The genus Eunicella is a well-known producer of a wide variety of secondary metabolites with unique chemical structures and significant biological activities. nih.gov The chemical diversity of this genus is a subject of ongoing research and includes several classes of compounds, primarily terpenoids, sterols, alkaloids, and nucleosides. nih.gov

Among the most significant compounds isolated from Eunicella species are the eunicellin-based diterpenoids. nih.gov These compounds are characterized by a cladiellane skeleton. nih.gov Besides diterpenoids, Eunicella species are also a source of various sterols and nitrogen-containing compounds like alkaloids and nucleosides. nih.gov The production of such a diverse array of bioactive compounds highlights the chemical richness of the Eunicella genus and associated marine organisms. nih.gov

Below is a table summarizing some of the chemical compounds found in the Eunicella genus:

| Compound Class | Examples |

| Diterpenoids | Palmonines, Excavatolides |

| Sterols | Epidioxysterols |

| Alkaloids and Nucleosides | - |

This table is based on a review of secondary metabolites from the Eunicella genus and is not exhaustive. nih.gov

Ecological Niche and Biosystematic Considerations of this compound-Producing Organisms

Eunicella verrucosa occupies a specific ecological niche in temperate marine ecosystems. It is a key habitat-forming species, creating complex three-dimensional structures that provide shelter and resources for a variety of other marine organisms. researchgate.net These "coral forests" are considered vulnerable marine ecosystems and contribute significantly to local biodiversity. mdpi.commdpi.com The species thrives in areas with moderately strong water movement, which facilitates filter-feeding by the polyps. marlin.ac.ukmarlin.ac.uk

The production of secondary metabolites like this compound is believed to play a crucial role in the survival and ecological success of Eunicella verrucosa. researchgate.net In the marine environment, sessile organisms like gorgonians are in constant competition for space and are vulnerable to predation and fouling. Bioactive compounds can serve as a chemical defense mechanism against predators, pathogens, and epibionts (organisms that settle and grow on other organisms). researchgate.netmdpi.com The cytotoxic properties of this compound, for instance, may deter predation or inhibit the growth of competing organisms.

From a biosystematic perspective, Eunicella verrucosa is a member of the phylum Cnidaria, class Anthozoa, and order Alcyonacea. wikipedia.org Recent genomic studies have provided the first genome assembly for this species, which will be instrumental in understanding the genetic basis for the production of its diverse secondary metabolites and its adaptation to environmental changes. researchgate.net The mitochondrial genome of E. verrucosa has also been sequenced, revealing a high degree of similarity to the closely related Mediterranean species, Eunicella cavolini, while also confirming their status as distinct species. nih.gov The study of the chemical ecology of Eunicella verrucosa and its associated microbial communities is an active area of research, as these symbiotic relationships may also contribute to the production of bioactive compounds. nih.gov

Isolation and Purification Methodologies for Verrucoside

Extraction Techniques from Biological Matrices

The initial step in isolating Verrucoside involves its extraction from the source material, which can be of plant or marine origin. nih.gov The choice of extraction method and solvents is crucial for maximizing the yield of pregnane (B1235032) glycosides while minimizing the co-extraction of impurities.

A common approach involves the use of organic solvents of varying polarities. nyjxxb.net For instance, dried and pulverized plant material may first be defatted using a non-polar solvent like n-hexane to remove lipids. researchgate.net Subsequently, the defatted material is extracted with more polar solvents. A frequently employed method is sequential extraction with chloroform (B151607) and then methanol (B129727) at room temperature. researchgate.net Another approach involves using a 50% ethanol (B145695) solution to create an initial extract. nih.gov In the case of marine organisms, such as the gorgonian coral Eunicella verrucosa, a mixture of dichloromethane (B109758) and methanol has been used to obtain a crude extract containing this compound. nih.govsemanticscholar.org

The resulting crude extracts are often complex mixtures containing a wide array of secondary metabolites. To selectively isolate the pregnane glycosides, liquid-liquid partitioning is a common subsequent step. For example, an ethanol extract can be partitioned between n-butanol and water. nih.gov The pregnane glycosides, owing to their polarity, tend to concentrate in the n-butanolic fraction. mdpi.com This partitioning helps to separate them from more polar or non-polar compounds present in the crude extract.

The selection of extraction solvents and the sequence of their use are critical and are often tailored to the specific biological matrix being investigated. The overarching goal is to efficiently liberate the target compounds from the cellular matrix and achieve an initial separation from other classes of molecules. mdpi.com

Table 1: Summary of Extraction Techniques for this compound and Related Pregnane Glycosides

| Biological Source | Extraction Solvent/Method | Reference |

|---|---|---|

| Plant Material | Defatting with n-hexane, followed by sequential extraction with chloroform and methanol. | researchgate.net |

| Gymnema sylvestre (stems) | 50% ethanol extraction followed by partitioning between n-butanol and water. | nih.gov |

| Eunicella verrucosa (gorgonian coral) | Dichloromethane/Methanol (DCM/MeOH) extraction. | nih.govsemanticscholar.org |

| Caralluma negevensis | Defatting with n-hexane, then successive extraction with CHCl3 and MeOH. | researchgate.net |

Chromatographic Separation Strategies for Pregnane Glycosides

Following initial extraction and partitioning, chromatographic techniques are indispensable for the separation of individual pregnane glycosides from the enriched fraction. researchgate.net Due to the structural similarity of these compounds, a combination of different chromatographic methods is often necessary to achieve the desired level of purity. researchgate.netnih.gov

Preparative and Semi-Preparative High-Performance Liquid Chromatography (HPLC)

Preparative and semi-preparative HPLC are powerful techniques for the final purification of this compound and other pregnane glycosides. nih.gov These methods offer high resolution and are particularly effective for separating closely related compounds. bioanalytics.co.il Reversed-phase HPLC, utilizing columns such as ODS (octadecylsilane), is a common choice. nih.gov

In a typical application, a fraction pre-purified by other chromatographic methods is subjected to preparative HPLC. nih.gov The separation is achieved by eluting the sample with a mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The selection of the appropriate column, mobile phase composition, and gradient profile is critical for successful separation. waters.com The goal of preparative HPLC is to isolate and purify larger quantities of the target compound for further analysis and use. bioanalytics.co.il

Table 2: Key Parameters in Preparative and Analytical HPLC

| Parameter | Analytical HPLC | Preparative HPLC | Reference |

|---|---|---|---|

| Primary Goal | Qualitative and quantitative analysis | Isolation and purification of components | bioanalytics.co.il |

| Sample Volume | Microliters (µL) | Milliliters (mL) | bioanalytics.co.il |

| Column Diameter | Small | Wider | bioanalytics.co.il |

| Particle Size | 3-5 µm | 5-50 µm | bioanalytics.co.il |

| Flow Rates | 0.1 - 2 mL/min | 5 - 150 mL/min | bioanalytics.co.il |

Column Chromatography Approaches

Column chromatography is a fundamental and widely used technique for the initial fractionation of crude extracts containing pregnane glycosides. orgchemboulder.comresearchgate.net This method separates compounds based on their differential adsorption to a stationary phase. irejournals.com

Silica gel is a commonly used adsorbent for the stationary phase. researchgate.net The extract is loaded onto the top of the column, and a series of solvents (mobile phase) with increasing polarity are passed through it. orgchemboulder.com This gradient elution allows for the separation of compounds based on their polarity; less polar compounds elute first, followed by more polar ones. orgchemboulder.com For instance, a sequence of n-hexane, ethyl acetate (B1210297), and methanol in varying ratios is often employed. researchgate.net

Other stationary phases, such as macroporous resins (e.g., Diaion HP-20) and MCI resin, are also utilized. researchgate.netnih.gov These resins can effectively separate pregnane glycosides using eluents like methanol-water mixtures. researchgate.net The fractions collected from the column are then analyzed, often by thin-layer chromatography (TLC), to identify those containing the compounds of interest for further purification steps. researchgate.net

Other Advanced Separation Techniques

In addition to conventional column chromatography and HPLC, other advanced techniques can be employed for the separation of complex mixtures of pregnane glycosides. These methods often exploit different separation principles to achieve higher purity.

Simulated Moving Bed (SMB) Chromatography : This is a continuous chromatographic process that can offer high separation efficiency and is suitable for large-scale purification. meckey.com It operates on the principle of ion exchange chromatography and separates components into fast-moving and slow-moving groups. meckey.com

Affinity Chromatography : This highly specific technique separates molecules based on their unique binding interactions. sinobiological.comuvm.edu If a specific ligand that binds to this compound were available, this method could provide a very efficient purification step. sinobiological.com

Immunoaffinity Capture : Considered a highly precise method, this technique uses antibodies specific to a surface marker on the target molecule or vesicle to achieve purification. nih.gov Its application for this compound would depend on the availability of specific antibodies.

Purity Assessment and Quality Control of Isolated this compound

Ensuring the purity and quality of the isolated this compound is a critical final step. eclinpath.com This involves a systematic process to confirm the identity and assess the level of any remaining impurities. compliancequest.com

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing purity. windows.net The isolated compound is analyzed using an analytical HPLC system, and its purity is typically determined by the peak area percentage. A purity level of over 98% is often desired for structural elucidation and biological assays. windows.net

Spectroscopic methods are essential for structural confirmation and purity assessment. Techniques such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and mass spectrometry (MS) are used to confirm the structure of the isolated compound and ensure it matches that of this compound. nih.gov

A comprehensive quality control program involves establishing and following standard operating procedures (SOPs) for all analytical methods used. eclinpath.com This includes the calibration of instruments, analysis of reference standards, and documentation of all results. standardmethods.org Stability studies may also be conducted to determine the shelf-life and appropriate storage conditions for the purified compound. compliancequest.com Out-of-specification results trigger investigations to identify and rectify the cause of the deviation. compliancequest.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Methanol |

| Chloroform |

| n-hexane |

| Ethanol |

| Dichloromethane |

| n-butanol |

| Acetonitrile |

| Ethyl acetate |

Structural Elucidation and Stereochemical Characterization of Verrucoside

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the elucidation of the molecular framework of organic compounds, including Verrucoside. numberanalytics.comanalis.com.my By analyzing various NMR experiments, researchers can piece together the connectivity of atoms and their spatial relationships. numberanalytics.comemerypharma.com

One-Dimensional (1D) NMR Techniques (e.g., ¹H, ¹³C NMR)

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of individual atoms within the this compound molecule. emerypharma.com The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their neighboring protons through chemical shifts, integration, and coupling constants. egyankosh.ac.in Similarly, the ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms and their electronic environments. tecmag.com The analysis of these spectra for this compound has been crucial in identifying the basic carbon skeleton and the presence of a sugar moiety. cnjournals.comingentaconnect.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |

|---|---|---|---|

| H-4 | 5.73 | s | |

| H-22 | 4.80 | d | 10.2 |

| Me-18 | 0.91 | s | |

| Me-19 | 1.19 | s | |

| Me-21 | 0.93 | d | 6.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-3 | 200.0 |

| C-5 | 171.4 |

| C-20 | 77.6 |

| C-22 | 80.8 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY)

Two-dimensional (2D) NMR experiments provide correlational data that is essential for assembling the complete structure of complex molecules like this compound. cnjournals.comcnjournals.comprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comepfl.ch For this compound, COSY spectra have been instrumental in establishing the spin systems within the steroid nucleus and the sugar residue.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. princeton.eduepfl.ch This technique allows for the unambiguous assignment of carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. princeton.eduepfl.ch This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting different structural fragments, such as the linkage point between the aglycone and the sugar in this compound. ingentaconnect.com For instance, HMBC correlations of the anomeric proton of the sugar to a carbon in the steroid skeleton confirm the glycosylation site. ingentaconnect.com

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, irrespective of their bonding connectivity. princeton.eduresearchgate.net NOESY and ROESY are critical for determining the relative stereochemistry of the molecule. researchgate.netresearchgate.net In the case of this compound, NOE correlations have helped to establish the orientation of substituents on the steroid rings and the conformation of the glycosidic linkage. ingentaconnect.com For example, NOE correlations between Me-18 and H-β22, and between H-α17 and Me-21 have been used to determine the relative stereochemistry at C-20 and C-22. ingentaconnect.com

Computational NMR Chemical Shift Prediction and Analysis (e.g., DFT-based)

In modern structural elucidation, computational methods, particularly those based on Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts. psu.edu By comparing the computationally predicted spectra with the experimental data, researchers can gain further confidence in their proposed structure and stereochemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.netlibretexts.orgchemrevise.org High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which allows for the determination of the molecular formula. cnjournals.comresearchgate.net

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.orggithub.iowikipedia.org The way a molecule breaks apart upon ionization can reveal the presence of specific substructures. libretexts.orgrutgers.edu For this compound, mass spectrometry has been used to confirm its molecular formula and to identify the aglycone and the sugar moiety through characteristic fragmentation patterns. ingentaconnect.comcnjournals.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. studymind.co.uksavemyexams.comlibretexts.org Different types of bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at these characteristic frequencies. savemyexams.com The IR spectrum of this compound shows absorption bands corresponding to hydroxyl (-OH) groups, carbonyl (C=O) groups from the ketone and ester functionalities, and C-O bonds associated with the ether linkages of the glycoside. ingentaconnect.com

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Hydroxyl (O-H) | ~3400-3500 |

| Carbonyl (C=O, ketone) | ~1710 |

| Carbonyl (C=O, ester) | ~1720-1740 |

Chiroptical Methods for Absolute Configuration Determination (e.g., Electronic Circular Dichroism)

While NMR and MS can define the relative stereochemistry, chiroptical methods are often necessary to determine the absolute configuration of a chiral molecule. numberanalytics.commdpi.com Electronic Circular Dichroism (ECD) is a technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govunivr.itencyclopedia.pubntu.edu.sg

The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimentally measured ECD spectrum of this compound with theoretical spectra calculated for different possible absolute configurations using methods like time-dependent density functional theory (TDDFT), the true absolute configuration can be assigned. nih.govmdpi.com This approach has been successfully applied to determine the absolute stereochemistry of numerous complex natural products. nih.gov

X-ray Crystallography in Pregnane (B1235032) Glycoside Structure Confirmation

X-ray crystallography is a powerful analytical technique that provides the most definitive evidence for the three-dimensional structure of a molecule. nih.govwikipedia.org The method involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. youtube.com By measuring the angles and intensities of the diffracted beams, a detailed map of the electron density within the crystal can be generated, which in turn allows for the precise determination of the spatial arrangement of atoms, as well as their bond lengths and angles. nih.govwikipedia.org

In the context of complex natural products like pregnane glycosides, X-ray crystallography serves as the gold standard for structural confirmation. While spectroscopic methods like NMR and mass spectrometry are indispensable for initial structural elucidation, they can sometimes leave ambiguities, particularly concerning the absolute stereochemistry of multiple chiral centers. X-ray analysis, when successful, can unambiguously resolve these stereochemical details, providing a complete and accurate representation of the molecule's conformation in the solid state.

The application of X-ray crystallography to pregnane glycosides is crucial for validating structures proposed by spectroscopic means and for understanding the precise spatial relationships between the steroidal aglycone and the sugar moieties. However, a significant challenge in applying this technique is the necessity of growing a single, high-quality crystal of the compound, which can be a difficult and time-consuming process for complex, flexible molecules like glycosides. nih.gov

Integrated Spectroscopic Approaches for Comprehensive Structural Analysis

The structural elucidation of this compound was achieved through a comprehensive and integrated application of various spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.org This combined approach allows for a synergistic analysis where the strengths of one technique compensate for the limitations of another, leading to an unambiguous structural assignment. nih.gov

Initial analysis by chemical ionization mass spectrometry (CIMS) provided the molecular formula of this compound as C₃₀H₄₈O₇. acs.org The mass spectrum showed key fragmentation patterns, including prominent peaks at m/z 301 and m/z 203. These fragments suggested that this compound is a glycoside composed of a C₂₁H₃₄O₂ aglycone (the steroid portion) and a C₉H₁₆O₆ sugar unit. acs.org

Further detailed structural information was obtained from an extensive series of NMR experiments. acs.orgfrontiersin.org One-dimensional (1D) NMR spectra, including ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), were used to identify the various types of protons and carbons present in the molecule. The DEPT experiment, in particular, was instrumental in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. acs.org These initial spectra revealed the presence of a vinyl group, an acetate (B1210297) group, a methoxyl group, and an anomeric carbon, confirming the glycosidic nature of the compound. acs.org

To establish the connectivity between atoms, a series of two-dimensional (2D) NMR experiments were performed. acs.orgnih.gov These included:

Correlation Spectroscopy (COSY): This experiment identified proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the aglycone and the sugar moiety separately. acs.org

Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlated each proton with its directly attached carbon atom, enabling the assignment of carbon signals based on the already assigned proton signals. acs.org

Heteronuclear Multiple Bond Correlation (HMBC): This experiment was crucial for establishing long-range correlations between protons and carbons separated by two or three bonds. These correlations were key to connecting the individual spin systems and piecing together the entire carbon skeleton of both the aglycone and the sugar. Most importantly, HMBC data confirmed the linkage point between the sugar unit and the steroidal aglycone. acs.orgidsi.md

Through this integrated spectroscopic strategy, the structure of this compound was determined to be a pregnane glycoside featuring a Δ²⁰ pregnane skeleton and an O-methyl-O-acetyl-6-deoxyhexose as the sugar unit. acs.orgnih.gov The relative stereochemistry was also proposed based on detailed analysis of NMR coupling constants and Nuclear Overhauser Effect (NOE) experiments, which provide through-space information about the proximity of different protons. acs.orgingentaconnect.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in C₆D₆) (Data sourced from Kashman et al., 1991) acs.org

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

| Aglycone | ||

| 3 | 75.8 | 3.65, dd (12, 3) |

| 4 | 38.3 | 2.15, m |

| 5 | 141.2 | - |

| 6 | 120.9 | 5.30, brd (5) |

| 11 | 35.8 | 1.80, m |

| 17 | 55.4 | 2.30, m |

| 18 | 15.9 | 0.55, s |

| 19 | 19.1 | 0.95, s |

| 20 | 140.0 | 6.82, ddd (16, 11, 7) |

| 21 | 114.7 | 5.09, d (11) & 5.10, d (16) |

| Sugar Moiety | ||

| 1' | 98.7 | 4.19, brq (3) |

| 2' | 77.8 | 4.80, dd (9.5, 3) |

| 3' | 75.1 | 3.55, dd (9.5, 9) |

| 4' | 71.9 | 3.25, dd (9, 3) |

| 5' | 68.7 | 3.40, qd (6, 3) |

| 6' | 17.9 | 1.05, d (6) |

| 2'-OAc | 169.6, 20.6 | 1.83, s |

| 4'-OMe | 60.6 | 3.02, s |

Synthetic Chemistry of Verrucoside and Its Analogs

Retrosynthetic Analysis of the Verrucoside Structure

Retrosynthetic analysis is a method for planning chemical syntheses by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comlibretexts.orgdeanfrancispress.com For a complex natural product like this compound, this process begins by identifying the key chemical bonds that can be disconnected based on known and reliable chemical reactions.

This compound is a pregnane (B1235032) glycoside, a class of compounds characterized by a C21 steroidal aglycone linked to a sugar moiety. nih.govresearchgate.netshimadzu.com.cn The structure of this compound consists of a Δ20 pregnane skeleton aglycone and a 6-deoxy hexose (B10828440) derivative, specifically 2-O-acetyl-alpha-L-digitalopyranose, as the glycosidic unit. researchgate.netnih.govsemanticscholar.org

The most logical and primary disconnection in the retrosynthetic analysis of this compound is the cleavage of the glycosidic bond. This C-O bond links the anomeric carbon of the sugar to the hydroxyl group at the C-3 position of the pregnane steroid core. This disconnection simplifies the molecule into two key synthons, which are idealized fragments: the pregnane aglycone (the steroid core) and the glycosyl donor (the activated sugar moiety). spcmc.ac.in

This retrosynthetic step is represented as follows:

Figure 1: Retrosynthetic Disconnection of this compound

The subsequent analysis would then focus on the synthesis of these two main components. The pregnane aglycone itself can be further deconstructed to simpler steroid precursors or built up from non-steroidal starting materials. The synthesis of the activated sugar derivative would involve stereocontrolled functionalization of a simpler monosaccharide. This initial disconnection is crucial as it breaks the complex molecule into two more manageable synthetic targets and defines the central challenge of the synthesis: the stereoselective formation of the glycosidic linkage.

Strategies for the Total Synthesis of the Pregnane Core

The pregnane core is the steroidal aglycone portion of this compound. The synthesis of this C21 steroid skeleton is a significant challenge in organic chemistry. Strategies for its total synthesis can be broadly categorized into two approaches: semisynthesis from readily available steroid precursors and de novo synthesis from non-steroidal starting materials.

A common semisynthetic approach starts with commercially available and structurally related steroids, such as progesterone (B1679170). nih.gov For instance, the synthesis of pregna-4,20-dien-11α-ol-3-one acetate (B1210297), a pregnane derivative with a vinyl group similar to this compound's aglycone, has been achieved starting from a progesterone derivative. nih.gov These routes involve a series of chemical transformations to introduce the necessary functional groups and stereochemistry at specific positions on the steroid nucleus.

Another key structural feature in many related pregnane glycosides is an 18,20-lactone ring. The synthesis of this feature often involves multiple steps starting from a precursor like 3β-acetoxy-5-androsten-17-one. A representative synthetic sequence might include:

Wittig reaction to install the C-20 and C-21 carbons.

Hydroboration-oxidation to introduce a hydroxyl group at C-20.

Oxidative cyclization to form the 18,20-lactone. nih.gov

Furthermore, the introduction of specific functional groups, such as a hydroxyl at the C-14 position, is a common challenge. researchgate.netbiorxiv.org While this compound itself does not possess a C-14 hydroxyl, the methodologies developed for its introduction are relevant for creating diverse pregnane analogs. These methods often involve the stereoselective reduction of a Δ14-olefin, which can be prepared from a C-14α-hydroxylated steroid intermediate. biorxiv.orgbiorxiv.org

The following table summarizes key reactions in the synthesis of pregnane cores:

| Reaction | Purpose | Reagents/Conditions |

| Wittig Reaction | C-C bond formation to build the side chain | Phosphonium ylide |

| Hydroboration-Oxidation | Anti-Markovnikov hydroxylation of an alkene | BH3-THF, then H2O2, NaOH |

| Wharton Reaction | Conversion of α,β-epoxy ketones to allylic alcohols | Hydrazine hydrate, citric acid |

| Hydrogenation | Selective reduction of double bonds | PtO2/H2 |

| Olah's Reagent | Removal of silyl (B83357) protecting groups | Pyridine-HF |

Stereoselective Glycosylation Methodologies for Pregnane Glycosides

The formation of the glycosidic bond between the pregnane aglycone and the sugar moiety is arguably the most critical and challenging step in the synthesis of this compound and related compounds. The primary difficulty lies in controlling the stereochemistry at the anomeric center (C-1 of the sugar), particularly for the formation of 2-deoxy-β-glycosidic linkages, which are known to be thermodynamically less favorable. nih.govresearchgate.net

Several advanced glycosylation strategies have been developed to address this challenge:

Glycal-based Methods: Glycals (1,2-unsaturated sugars) can serve as glycosyl donors. Promoters like triphenylphosphine (B44618) hydrobromide (TPHB) can facilitate the stereoselective formation of 2-deoxy-β-glycosidic linkages. dntb.gov.uaresearchgate.net

Gold(I)-Catalyzed Glycosylation: The use of glycosyl ortho-alkynylbenzoates as donors in the presence of a gold(I) catalyst (e.g., Ph3PAuOTf) provides a mild and efficient method for glycosylation. nih.govrsc.org This method has been successfully applied to the synthesis of complex pregnane oligosaccharides. rsc.org Judicious choice of catalyst and reaction conditions can favor the formation of the desired β-linkage. nih.gov

Remote Stereodirecting Groups: Attaching a specific functional group at a remote position on the sugar donor (e.g., C-4 or C-6) can influence the stereochemical outcome of the glycosylation. For example, a bulky silyl group at the C-4 position can shield the α-face of the intermediate oxocarbenium ion, thereby directing the incoming alcohol nucleophile (the steroid) to the β-face. nih.gov The 2-(diphenylphosphinoyl)acetyl (DPPA) group has also been shown to be effective as a remote stereodirecting group. researchgate.net

Donor-based Control: The choice of the leaving group on the anomeric carbon of the glycosyl donor is crucial. Donors such as glycosyl iodides, trichloroacetimidates, and sulfoxides have all been employed in steroid glycosylation. rsc.orgresearchgate.net For instance, the use of a 4-O-chloroacetyl group on the donor can allow for its selective removal later in the synthesis. researchgate.net

A significant practical issue in these reactions is the poor solubility of many pregnane aglycones in common organic solvents used for glycosylation, which can necessitate performing the reactions at very low concentrations. nih.govresearchgate.net

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the flexibility of traditional chemical reactions with the high selectivity of biological catalysts (enzymes). researchgate.netbiorxiv.org This strategy has emerged as a powerful tool for the synthesis of complex molecules like steroids, offering solutions to challenges of regioselectivity and stereoselectivity that are often difficult to overcome with purely chemical methods. biorxiv.orgacs.org

In the context of pregnane synthesis, enzymes can be used to perform specific transformations on the steroid core with remarkable precision. A key example is the hydroxylation of unactivated C-H bonds.

C-14 Hydroxylation: Cytochrome P450 enzymes (CYPs), such as CYP14A from the fungus Cochliobolus lunatus, have been identified and engineered to be highly regioselective and efficient for the introduction of a hydroxyl group at the C-14α position of various steroid precursors. biorxiv.orgbiorxiv.org This biocatalytic step provides a key intermediate that can be chemically converted to other valuable C-14 functionalized analogs. researchgate.netbiorxiv.org

The general chemoenzymatic workflow involves:

Biocatalytic Transformation: An engineered microorganism (like S. cerevisiae or E. coli) expressing the desired enzyme is used to perform a specific reaction (e.g., hydroxylation) on a steroid substrate. biorxiv.org

Chemical Elaboration: The enzymatically produced intermediate is then extracted and subjected to a series of chemical reactions to complete the synthesis. For example, the C-14α-hydroxyl group can be chemically eliminated to form a Δ14-olefin, which serves as a versatile handle for introducing a wide range of functional groups (e.g., β-OH, F, Cl, N3) via chemical methods. biorxiv.orgbiorxiv.org

Design and Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of a natural product is crucial for exploring its structure-activity relationships (SAR) and developing new therapeutic agents with improved properties. mdpi.comlabmanager.com For this compound, modifications can be targeted at either the pregnane skeleton or the glycosidic unit.

Modification of the Pregnane Skeleton

The pregnane aglycone offers multiple sites for chemical modification to generate a library of analogs.

C-14 Functionalization: As enabled by chemoenzymatic approaches, the C-14 position can be functionalized with a variety of groups. Starting from a C14α-OH steroid, chemical transformations can introduce epoxides, azides, halides, and other functionalities, allowing for a systematic study of the importance of this position for biological activity. researchgate.netbiorxiv.orgbiorxiv.org

Side Chain Modification: The C-17 side chain is another key target for modification. Different alkyl or functionalized chains can be installed to probe their interaction with biological targets.

Ring System Alterations: The steroid's ring structure can be modified. For example, different functional groups such as acetoxy, methoxy, or hydroxyl groups can be introduced at positions like C-3 and C-11. nih.gov Additionally, the saturation of the A/B ring junction and the presence of double bonds within the ring system (e.g., Δ5) can be varied. nih.gov

These modifications allow for the creation of a diverse set of molecules to investigate how changes in the aglycone's shape, polarity, and reactivity affect its biological profile.

Alteration of the Glycosidic Unit

The sugar moiety is critical for the solubility, bioavailability, and activity of many glycosides. acs.org Altering this part of this compound can lead to analogs with significantly different properties.

Synthesis of Stereoisomers: The stereochemistry of the sugar is paramount. Total synthesis allows for the preparation of all possible stereoisomers of the glycosidic unit. For example, methods have been developed for the synthesis of all eight possible 2,6-dideoxy-3-O-methyl-β-pyranoside stereoisomers, providing a powerful tool for confirming the structure of natural products and for SAR studies. nih.gov

Modification of Sugar Substituents: The functional groups on the sugar ring can be changed. The acetyl group at the C-2' position of this compound's sugar could be replaced with other acyl groups of varying chain lengths or electronic properties. nih.gov This can be achieved by direct acylation of a de-acetylated precursor.

Carbasugar Analogs: To improve metabolic stability, analogs can be synthesized where the anomeric oxygen of the glycosidic bond is replaced by a methylene (B1212753) (CH2) group. These "carbasugar" analogs are resistant to enzymatic or acid-catalyzed hydrolysis. The synthesis of such cyclitol analogs often involves a stereodivergent palladium-catalyzed cyclitolization to install the aglycone. nih.gov

Nucleoside Analogs: In a more drastic modification, the sugar can be linked to nucleobases like uracil (B121893) or theophylline (B1681296) instead of the steroid aglycone, creating entirely new classes of compounds. nih.govuobaghdad.edu.iq

Conjugate Synthesis for Targeted Research

The field of targeted therapy aims to increase the efficacy of therapeutic agents by delivering them specifically to their site of action, thereby minimizing off-target effects and associated toxicity. This is often achieved by conjugating a potent molecule to a targeting moiety, such as an antibody or a peptide, that recognizes a specific marker on the target cells. While this compound, a pregnane glycoside isolated from the gorgonian Eunicella verrucosa, has been identified, a review of current scientific literature reveals a notable absence of published research on the conjugate synthesis of this compound or its direct analogs for targeted research applications.

The exploration of natural products in the development of drug conjugates is an active area of research. mdpi.com However, specific studies detailing the chemical strategies for linking this compound to targeting ligands, and the subsequent biological evaluation of such conjugates, are not publicly available at this time. The synthesis of drug-conjugates is a multi-step process that involves the identification of suitable functional groups on the parent molecule, the selection of an appropriate linker, and the chemical ligation to a targeting biomolecule. susupport.comnih.gov

In the absence of direct research on this compound conjugates, a theoretical framework for their potential synthesis can be proposed based on the known chemistry of its constituent parts: a pregnane steroid core and a 6-deoxy hexose sugar unit. nih.gov

Potential Conjugation Strategies for this compound:

The structure of this compound possesses several potential sites for chemical modification and subsequent conjugation. The pregnane skeleton contains hydroxyl groups which could be targeted for the attachment of a linker molecule. mdpi.com Additionally, the sugar moiety offers multiple hydroxyl groups that could be selectively functionalized. The choice of conjugation site would be critical to ensure that the biological activity of the this compound core is not compromised.

A common strategy for conjugating glycosylated natural products involves the selective oxidation of a diol within the sugar residue to form a reactive aldehyde. This aldehyde can then be coupled to a linker containing a hydrazide or an aminooxy group to form a stable hydrazone or oxime linkage, respectively. nih.gov Alternatively, one of the hydroxyl groups on the sugar or the steroid could be derivatized to introduce a more reactive handle, such as a carboxylic acid or an azide, for subsequent coupling reactions like amide bond formation or click chemistry. numberanalytics.comchemicals.co.uk

Hypothetical Components of a this compound Conjugate for Targeted Research:

The development of a this compound conjugate for targeted research would necessitate the careful selection of a linker and a targeting moiety.

Linkers: The linker's role is to connect this compound to the targeting ligand. mdpi.com Linkers can be designed to be stable in circulation and then cleavable at the target site, for instance, by specific enzymes that are overexpressed in tumor tissues. ohiolink.edu Non-cleavable linkers are also utilized, where the entire conjugate is internalized and the drug is released upon degradation of the targeting moiety. mdpi.com

Targeting Moieties: The choice of the targeting moiety depends on the intended biological target. For anticancer applications, this could be a monoclonal antibody that recognizes a tumor-specific antigen, a peptide that binds to a receptor overexpressed on cancer cells, or a small molecule that has a high affinity for a particular cellular transporter. mdpi.commdpi.com

Illustrative Data Table for a Hypothetical this compound Conjugate Study:

The following table is a hypothetical representation of the type of data that would be generated and presented in a study on this compound conjugate synthesis. It is important to note that this data is purely illustrative and not based on actual experimental results.

| Conjugate ID | This compound Analog | Linker Type | Targeting Moiety | Target Cell Line |

| VERRU-CONJ-001 | This compound | Hydrazone | Anti-HER2 Antibody | SK-BR-3 (Breast Cancer) |

| VERRU-CONJ-002 | 2'-Acetyl-Verrucoside | Thioether | RGD Peptide | U-87 MG (Glioblastoma) |

| VERRU-CONJ-003 | This compound | Click (Triazole) | Folic Acid | HeLa (Cervical Cancer) |

This hypothetical table showcases how different this compound analogs could be combined with various linkers and targeting moieties for evaluation against specific cancer cell lines. Research in this area would involve the detailed chemical synthesis and characterization of these conjugates, followed by in vitro and in vivo studies to assess their targeting efficiency and therapeutic potential.

Mechanistic Studies of Verrucoside Biological Activities in Vitro & Cellular

Cellular Target Identification and Validation

Specific cellular targets for Verrucoside have not been identified or validated in published research. The process of target identification typically involves advanced techniques such as genetic screening, proteomics, and the use of chemical probes to pinpoint the molecular entities with which a compound interacts to elicit a biological response. At present, such studies focusing on this compound are not available.

Investigation of Intracellular Signaling Pathways Modulation

The effect of this compound on intracellular signaling pathways remains an open area for investigation. Understanding how a compound modulates these complex networks is crucial for elucidating its mechanism of action.

Protein-Ligand Interaction Studies (e.g., Molecular Docking, Binding Assays)

While computational methods like molecular docking are standard tools for predicting the interaction between a small molecule and a protein target, there are no specific molecular docking or binding assay studies published for this compound. Such studies would provide insights into the binding affinity and mode of interaction with potential protein targets.

Gene Expression and Proteomic Analysis

There is no available research detailing the effects of this compound on gene expression or the cellular proteome. Transcriptomic and proteomic analyses are powerful tools for identifying changes in gene and protein expression levels following treatment with a compound, which can help in understanding its broader cellular impact and mechanism.

Characterization of Specific Cellular Responses to this compound

The specific cellular responses induced by this compound, such as its influence on cell proliferation and programmed cell death, have not been characterized.

Cell Cycle Regulation Mechanisms

Scientific literature lacks studies on the effect of this compound on cell cycle regulation. Research in this area would typically investigate whether the compound can cause cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) and identify the molecular players involved, such as cyclins and cyclin-dependent kinases (CDKs).

Apoptosis Induction Pathways

The potential for this compound to induce apoptosis (programmed cell death) and the specific pathways involved (e.g., intrinsic or extrinsic) have not been explored in available studies. Such research would involve assays to detect apoptotic markers like caspase activation and changes in the expression of Bcl-2 family proteins.

Anti-inflammatory Cellular Pathways (e.g., Nitric Oxide Inhibition, iNOS/COX-2 Modulation)

Verbascoside has demonstrated significant anti-inflammatory properties at the cellular level, primarily through its ability to modulate key inflammatory mediators and signaling pathways. Its mechanisms of action have been investigated in various in vitro models, particularly focusing on the inhibition of nitric oxide (NO) and the modulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Nitric oxide is a critical signaling molecule in inflammatory processes. While it plays a role in host defense, its overproduction by iNOS in immune cells like macrophages can lead to tissue damage and perpetuate inflammation. mdpi.com Verbascoside has been shown to effectively inhibit the production of NO in stimulated macrophage cell lines. mdpi.com This inhibitory effect is directly linked to its ability to suppress the expression of the iNOS enzyme at both the protein and mRNA levels.

The molecular mechanism underlying this suppression involves the modulation of upstream signaling cascades. Research has shown that Verbascoside can increase the activity of Src homology region 2 domain-containing phosphatase-1 (SHP-1). nih.gov SHP-1 is a protein tyrosine phosphatase that acts as a negative regulator of inflammatory signaling. nih.gov By activating SHP-1, Verbascoside attenuates the downstream TAK-1/JNK/AP-1 signaling pathway. nih.gov The transcription factor AP-1 (Activator protein-1) is crucial for the induction of pro-inflammatory genes, including iNOS and COX-2. nih.gov Therefore, by inhibiting the AP-1 pathway, Verbascoside effectively reduces the expression and activity of both iNOS and COX-2, leading to a decrease in the production of nitric oxide and pro-inflammatory prostaglandins, respectively. nih.govnih.gov This dual inhibition of iNOS and COX-2 is a key aspect of its anti-inflammatory action. mdpi.com

| Target Molecule/Pathway | Observed Effect of Verbascoside | Cellular Outcome | Key Mechanistic Step |

|---|---|---|---|

| Nitric Oxide (NO) | Production Inhibited | Reduction of inflammatory mediator | Downregulation of iNOS expression |

| Inducible Nitric Oxide Synthase (iNOS) | Expression and Activity Reduced | Decreased NO synthesis | Inhibition of AP-1 and NF-κB signaling |

| Cyclooxygenase-2 (COX-2) | Expression and Activity Reduced | Decreased prostaglandin (B15479496) synthesis | Inhibition of AP-1 signaling |

| SHP-1 Phosphatase | Activity Increased/Phosphorylation Increased | Negative regulation of inflammatory cascade | Upstream modulation of TAK-1 |

| TAK-1/JNK/AP-1 Pathway | Signaling Attenuated | Reduced transcription of pro-inflammatory genes | Increased SHP-1 activity |

Structure-Activity Relationship (SAR) Studies of Verbascoside and Derivatives

While comprehensive structure-activity relationship (SAR) studies involving a wide range of synthetically modified Verbascoside derivatives are not extensively documented in the literature, analysis of its native structure and comparison with other phenylethanoid glycosides (PhGs) provide valuable insights into the molecular features crucial for its biological activity. nih.govbohrium.com

Verbascoside is a complex molecule comprising four key components: a hydroxytyrosol (B1673988) moiety, a caffeic acid moiety, and a central glucose sugar to which a rhamnose sugar is attached. mdpi.com The anti-inflammatory and antioxidant activities, which are closely linked, are largely attributed to the phenolic hydroxyl groups present on both the hydroxytyrosol and caffeic acid portions of the molecule. bohrium.com

Key structural features contributing to the activity of Verbascoside include:

Catechol Moieties: Both the hydroxytyrosol and the caffeic acid fragments contain catechol (3,4-dihydroxyphenyl) structures. These groups are potent hydrogen donors and metal chelators, which are fundamental to the compound's strong antioxidant and radical-scavenging properties. researchgate.net This antioxidant capacity contributes to its anti-inflammatory effects by quenching reactive oxygen species (ROS) that can act as secondary messengers in inflammatory signaling.

Caffeoyl Group: The α,β-unsaturated carbonyl system in the caffeic acid moiety is a known Michael acceptor and is believed to be important for interacting with biological targets, including transcription factors like NF-κB.

Studies on related phenylethanoid glycosides suggest that the number and position of hydroxyl groups on the aromatic rings are the most critical determinants of biological activity. bohrium.com Glycosylation of these hydroxyls, for instance, typically reduces antioxidant activity. nih.gov Furthermore, the ester linkage of the caffeoyl group and the glycosidic bond to the hydroxytyrosol are potential sites for enzymatic hydrolysis in vivo, which would release the individual active phenolic components.

| Structural Moiety | Key Feature | Presumed Role in Biological Activity |

|---|---|---|

| Hydroxytyrosol | Catechol group (3,4-dihydroxy) | Potent antioxidant and radical scavenging activity. |

| Caffeic Acid | Catechol group and α,β-unsaturated ester | Strong antioxidant properties; potential interaction with signaling proteins. |

| Central Glucose | Core scaffold | Connects the different moieties; influences spatial arrangement. |

| Rhamnose | Terminal sugar | Modulates solubility, stability, and pharmacokinetics. |

In Vitro Metabolism and Biotransformation Pathways

The in vitro metabolism of Verbascoside has been investigated using human liver subcellular fractions, such as microsomes and cytosol, to predict its metabolic fate in humans. These studies are crucial for understanding its bioavailability and potential for drug-drug interactions.

Research indicates that Verbascoside is not a substrate for Phase I metabolic reactions. nih.govresearchgate.net Specifically, when incubated with human hepatic microsomes in the presence of cofactors for cytochrome P450 (CYP) enzymes, no oxidative metabolites were formed. Similarly, no hydrolytic degradation was observed, suggesting that the ester and glycosidic bonds of Verbascoside are stable against hydrolysis by human liver enzymes under these in vitro conditions. nih.gov

Conversely, Verbascoside undergoes extensive Phase II metabolism, which involves conjugation reactions that increase the water solubility of a compound to facilitate its excretion. mdpi.com The primary biotransformation pathways identified in vitro are methylation, sulfation, and glucuronidation.

Methylation: Incubation with human liver cytosol and the cofactor S-adenosylmethionine (SAM) resulted in the formation of several different methylated conjugates of Verbascoside. nih.gov

Sulfation: In the presence of human liver samples and the cofactor 3'-phosphoadenosine 5'-phosphosulfate (PAPS), multiple sulphate conjugates of Verbascoside were identified. nih.gov

Glucuronidation: Very low levels of glucuronide metabolites were found after incubation with specific recombinant human uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes, namely UGT1A7, UGT1A8, and UGT1A10. nih.gov

These findings suggest that Verbascoside is efficiently metabolized through conjugation pathways in the liver. This extensive Phase II metabolism could explain the compound's observed low oral bioavailability in in vivo studies. researchgate.net The primary sites of these conjugations are the numerous hydroxyl groups on the molecule's phenolic rings.

| Metabolic Phase | Reaction Type | Cofactor(s) | Metabolites Observed | Conclusion |

|---|---|---|---|---|

| Phase I | Oxidation (CYP-mediated) | NADPH | None Detected | Not a substrate for CYP enzymes. |

| Phase I | Hydrolysis | - | None Detected | Resistant to hepatic hydrolysis. |

| Phase II | Methylation | S-adenosylmethionine (SAM) | Multiple methylated conjugates | A significant pathway. |

| Sulfation | PAPS | Multiple sulphate conjugates | A significant pathway. | |

| Glucuronidation | UDPGA | Very low levels of glucuronide conjugates (with specific UGTs) | A minor pathway. |

Analytical Chemistry Methodologies for Verrucoside Research

Quantitative Analytical Methods

Quantitative analysis of Verrucoside relies on several powerful techniques that provide precise measurements of its concentration. These methods are foundational for understanding the compound's presence and characteristics in different matrices.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, ELSD, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound. shimadzu.nlnih.gov Its versatility is enhanced by the use of various detectors, each offering unique advantages for detection and quantification.

HPLC with UV Detection: HPLC coupled with an Ultraviolet (UV) detector is a common and robust method for quantifying compounds that possess a chromophore, a part of the molecule that absorbs UV light. nih.gov The analysis involves separating the compound on a column and then measuring its absorbance at a specific wavelength. nih.gov For complex mixtures, where peaks may overlap, techniques that utilize the different absorbance spectra of the compounds at various wavelengths can be employed for accurate quantification. nih.gov

HPLC with Evaporative Light Scattering Detection (ELSD): For compounds that lack a UV chromophore, the Evaporative Light Scattering Detector (ELSD) offers a universal detection method. go-jsb.co.uk This technique is ideal for analyzing a wide range of analytes, including lipids and carbohydrates, with consistent response. go-jsb.co.uknih.gov The eluent from the HPLC column is nebulized, the mobile phase is evaporated, and the remaining analyte particles scatter a light beam, which is then detected. waters.com This allows for the quantification of semi-volatile and thermo-sensitive compounds. go-jsb.co.uk

HPLC with Mass Spectrometry (MS) Detection: Coupling HPLC with a Mass Spectrometer (HPLC-MS) provides high sensitivity and selectivity for the analysis of this compound. measurlabs.com This powerful combination allows for both the separation of the compound by HPLC and its identification and quantification based on its mass-to-charge ratio by MS. measurlabs.comeag.com HPLC-MS is particularly useful for analyzing complex samples and for the identification of unknown compounds. measurlabs.com

| HPLC Method | Detector | Principle | Applicability to this compound |

| HPLC-UV | UV-Vis | Measures the absorbance of UV-Vis light by the analyte. | Applicable if this compound has a suitable chromophore. |

| HPLC-ELSD | Evaporative Light Scattering | Detects the light scattered by non-volatile analyte particles after evaporation of the mobile phase. | Suitable for this compound, especially if it lacks a strong chromophore. go-jsb.co.uk |

| HPLC-MS | Mass Spectrometry | Separates ions based on their mass-to-charge ratio. | Provides high sensitivity and structural information for this compound. measurlabs.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.commdpi.comresearchgate.net In the context of this compound research, while this compound itself is a non-volatile glycoside, GC-MS can be employed to analyze volatile metabolites that may be associated with the biological systems in which this compound is found. thermofisher.comnih.gov This can provide indirect information about metabolic pathways and the chemical environment related to this compound. The process involves separating volatile compounds in a gas chromatograph and then identifying and quantifying them using a mass spectrometer. thermofisher.com The high separation power and reproducible fragmentation patterns make GC-MS an excellent tool for metabolite identification. thermofisher.com

Nuclear Magnetic Resonance (NMR) for Quantification

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and versatile analytical technique for the precise and accurate quantification of compounds, including iridoid and pregnane (B1235032) glycosides like this compound. ljmu.ac.uknih.gov Unlike chromatographic methods, qNMR does not always require a high-purity reference standard of the target compound for quantification. ljmu.ac.uk It allows for the simultaneous determination of multiple components in a complex mixture without the need for extensive sample pre-treatment. ljmu.ac.uk The quantification is based on the direct relationship between the integrated signal area of a specific resonance in the NMR spectrum and the number of corresponding nuclei, allowing for a direct measure of the molar concentration of the analyte.

Spectrophotometric and Fluorometric Assays

Spectrophotometric and fluorometric assays are often used for the rapid and high-throughput quantification of compounds. A quantitative colorimetric assay using a tetrazolium salt has been developed for measuring cell survival and proliferation, which can be indirectly related to the cytotoxic effects of compounds like this compound. researchgate.net This type of assay detects living cells and the signal generated is proportional to the degree of cell activation, providing a measure of cytotoxicity or proliferation. researchgate.net The results are typically read on a multiwell scanning spectrophotometer (ELISA reader) and are known for their rapidity and precision. researchgate.net

Advanced Hyphenated Techniques (e.g., LC-MS/MS, LC-NMR)

The continuous drive for higher sensitivity, selectivity, and structural information has led to the development of advanced hyphenated techniques that couple powerful separation methods with sophisticated detection technologies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique takes the capabilities of LC-MS a step further by incorporating two stages of mass analysis. creative-proteomics.com LC-MS/MS offers enhanced sensitivity and specificity, making it ideal for the analysis of complex mixtures and low-abundance compounds. creative-proteomics.comnih.gov The first mass spectrometer selects the parent ion of interest, which is then fragmented in a collision cell. The second mass spectrometer analyzes the resulting fragment ions, providing detailed structural information and highly selective quantification. eag.com This method is particularly valuable for identifying unknown compounds and quantifying trace components in complex biological matrices. creative-proteomics.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC with NMR spectroscopy, allowing for the online acquisition of NMR data for separated compounds. This technique provides unambiguous structural elucidation of analytes within a complex mixture without the need for off-line isolation. While not as common as LC-MS due to sensitivity and technical challenges, LC-NMR is an invaluable tool for the definitive identification of novel natural products like this compound.

Method Validation and Standardization for this compound Analysis

To ensure the reliability and consistency of analytical data, the methods used for this compound analysis must be rigorously validated and standardized. elementlabsolutions.comfda.govshionogi-ph.co.jp Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. elementlabsolutions.comfda.goveuropa.eu

Key parameters for method validation include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. elementlabsolutions.com

Accuracy: The closeness of the test results obtained by the method to the true value. elementlabsolutions.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu

Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a definite range. elementlabsolutions.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. europa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. elementlabsolutions.com

Standardization of analytical methods is crucial for ensuring consistency and comparability of results between different laboratories and over time. iyte.edu.trnih.govnih.gov This often involves the use of certified reference materials and participation in inter-laboratory collaborative studies. europa.eu For complex samples, reference standardization using calibrated pooled reference samples can help in batch correction and quantification for large-scale studies. nih.gov

| Validation Parameter | Description |

| Specificity | Differentiates the analyte from other substances. elementlabsolutions.com |

| Accuracy | How close the measured value is to the true value. elementlabsolutions.com |

| Precision | Reproducibility of the measurement. europa.eu |

| Linearity | Proportionality of the signal to the analyte concentration. elementlabsolutions.com |

| Range | The concentration interval over which the method is precise, accurate, and linear. elementlabsolutions.com |

| LOD | The lowest detectable analyte concentration. europa.eu |

| LOQ | The lowest quantifiable analyte concentration. europa.eu |

| Robustness | The method's resistance to small variations in parameters. elementlabsolutions.com |

Future Perspectives in Verrucoside Research

Exploration of Undiscovered Biological Activities and Therapeutic Potential

Initially identified for its cytotoxic effects, the full spectrum of Verrucoside's biological activities remains largely unexplored. researchgate.net Future research will likely delve into a broader range of pharmacological properties, moving beyond its established cytotoxic profile.

Detailed research into the mechanisms of action of this compound is a critical next step. mdpi.com Understanding how this compound interacts with cellular targets and signaling pathways will be instrumental in uncovering its full therapeutic potential. mdpi.com Areas of particular interest for future investigation include its potential anti-inflammatory, antimicrobial, and neuroprotective activities, which are common among marine natural products. nih.gov

The structural characteristics of this compound, particularly its steroidal backbone and sugar moiety, provide a foundation for a diverse range of biological interactions. nih.gov Investigating its effects on various cell lines and in different disease models will be crucial to identifying new therapeutic avenues. researchgate.netnih.govjournalsarjnp.comnih.gov The exploration of its potential as an anticancer agent, for instance, is supported by the known activities of other pregnane (B1235032) glycosides. researchgate.net

| Potential Therapeutic Area | Rationale for Exploration |

| Anti-inflammatory | Many marine-derived steroids exhibit anti-inflammatory properties. nih.gov |

| Antimicrobial | Natural products are a rich source of antimicrobial agents. nih.gov |

| Neuroprotective | The neurotoxic effects of a different compound, verrucosidin (B1238970), suggest that related structures might interact with the nervous system, warranting investigation into potential neuroprotective effects of this compound. nih.gov |

| Anticancer | This compound has demonstrated cytotoxic effects, and other pregnane glycosides have shown antitumor activity. researchgate.net |

Sustainable Sourcing and Biotechnological Production Strategies

The original source of this compound is the gorgonian Eunicella verrucosa, a marine organism. researchgate.net Harvesting from marine environments can be challenging and ecologically disruptive. nordic-swan-ecolabel.org Therefore, developing sustainable sourcing and production methods is paramount for the continued investigation and potential future application of this compound.

One promising avenue is the exploration of biotechnological production methods. This could involve identifying and engineering microorganisms, such as fungi or bacteria, to produce this compound or its precursors. The identification of the biosynthetic gene cluster for verrucosidin in Penicillium polonicum showcases the potential of using genetic engineering tools like CRISPR-Cas9 to understand and manipulate the production of related compounds. nih.gov Similar approaches could be applied to elucidate and engineer the biosynthetic pathway of this compound.

Metabolic engineering presents another viable strategy, where the metabolic pathways of a host organism are optimized to enhance the production of the desired compound. nih.gov This approach can lead to a more sustainable and controlled supply of this compound, reducing the reliance on direct extraction from marine sources. nih.govmdpi.com

| Sustainable Strategy | Description |

| Marine Aquaculture | Cultivating Eunicella verrucosa in controlled environments to ensure a sustainable supply without depleting wild populations. |

| Microbial Fermentation | Engineering microorganisms to produce this compound through fermentation, offering a scalable and environmentally friendly alternative. |

| Metabolic Engineering | Optimizing the metabolic pathways of a host organism to increase the yield and efficiency of this compound production. nih.gov |

Development of Advanced Synthetic Routes for Scalable Production

While natural product isolation and biotechnological methods are valuable, chemical synthesis offers a reliable and scalable approach for producing this compound and its analogs. rsc.org The total synthesis of complex natural products, though challenging, provides the opportunity to create derivatives with potentially improved properties.

A key objective will be the development of a synthetic strategy that is amenable to large-scale production, a critical step for any compound with therapeutic potential. rsc.org This involves not only optimizing the chemical reactions but also considering the availability and cost of starting materials.

| Synthetic Approach | Key Objectives |

| Total Synthesis | To establish a reliable and reproducible method for producing this compound in the laboratory. |

| Convergent Synthesis | To improve efficiency by synthesizing key fragments of the molecule separately before combining them. |

| Asymmetric Synthesis | To control the stereochemistry of the molecule, which is crucial for its biological activity. |

Application of Chemoinformatics and Computational Chemistry in Analog Design

Chemoinformatics and computational chemistry are powerful tools in modern drug discovery and development. schrodinger.comndsu.eduresearchgate.net These approaches can be applied to this compound research to accelerate the discovery of new analogs with enhanced biological activity and improved pharmacokinetic properties.

By creating computational models of this compound and its potential biological targets, researchers can predict how modifications to the molecular structure will affect its activity. nih.gov This in silico approach allows for the rational design of new analogs, prioritizing those with the highest likelihood of success for synthesis and biological testing.

Furthermore, chemoinformatics can be used to analyze large datasets of related compounds to identify structure-activity relationships (SAR). researchgate.net This information is invaluable for understanding which parts of the this compound molecule are essential for its biological effects and which can be modified to improve its properties. The integration of these computational methods will undoubtedly play a significant role in the future of this compound research, guiding the development of new and more effective therapeutic agents. nih.gov

| Computational Tool | Application in this compound Research |

| Molecular Docking | Predicting the binding mode of this compound and its analogs to biological targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Identifying the chemical features that are most important for the biological activity of this compound. |

| Virtual Screening | Searching large compound libraries for molecules with similar properties to this compound. |

| Pharmacophore Modeling | Defining the essential three-dimensional arrangement of functional groups required for biological activity. |

Q & A

Q. How can researchers optimize the isolation and purification protocols for Verrucoside from natural sources to ensure reproducibility?

Methodological Answer :

- Extraction Design : Use sequential solvent extraction (e.g., ethanol, dichloromethane) with polarity gradients to maximize yield while minimizing degradation .

- Chromatography : Combine column chromatography (silica gel) with HPLC for purity validation. Include retention time consistency checks across batches .

- Reproducibility : Document solvent ratios, temperature, and agitation speeds explicitly, as minor variations can alter compound stability .

Advanced Research Question

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo models?

Methodological Answer :

- Data Harmonization : Cross-validate assays (e.g., MTT vs. ATP-based viability tests) using standardized cell lines (e.g., HEK-293 vs. HeLa) to identify model-specific biases .

- Dosage Calibration : Account for pharmacokinetic differences between models by normalizing doses to body surface area or metabolic rates .

- Meta-Analysis : Use PRISMA guidelines to aggregate data from ≥10 studies, highlighting variables like solvent carriers or exposure duration that skew results .

Basic Research Question

Q. What spectroscopic and chromatographic techniques are essential for structural elucidation of this compound derivatives?

Methodological Answer :

- Core Techniques :